N,N'-bis(2,4-diaminophenyl)terephthalamide N,N'-bis(2,4-diaminophenyl)terephthalamide
Brand Name: Vulcanchem
CAS No.: 132663-82-2
VCID: VC5027778
InChI: InChI=1S/C20H20N6O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,21-24H2,(H,25,27)(H,26,28)
SMILES: C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)C(=O)NC3=C(C=C(C=C3)N)N
Molecular Formula: C20H20N6O2
Molecular Weight: 376.42

N,N'-bis(2,4-diaminophenyl)terephthalamide

CAS No.: 132663-82-2

Cat. No.: VC5027778

Molecular Formula: C20H20N6O2

Molecular Weight: 376.42

* For research use only. Not for human or veterinary use.

N,N'-bis(2,4-diaminophenyl)terephthalamide - 132663-82-2

Specification

CAS No. 132663-82-2
Molecular Formula C20H20N6O2
Molecular Weight 376.42
IUPAC Name 1-N,4-N-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide
Standard InChI InChI=1S/C20H20N6O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,21-24H2,(H,25,27)(H,26,28)
Standard InChI Key QEOFJTOVANPUHC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)C(=O)NC3=C(C=C(C=C3)N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N,N′-Bis(2,4-diaminophenyl)terephthalamide is systematically named as 1,4-benzenedicarboxamide, N~1~,N~4~-bis(2,4-diaminophenyl)-, reflecting its terephthalic acid backbone substituted with two 2,4-diaminophenyl groups . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature further designates it as N,N′-Bis(2,4-diaminophenyl)terephthalamide, emphasizing the positioning of amine groups on the phenyl rings.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H20N6O2\text{C}_{20}\text{H}_{20}\text{N}_6\text{O}_2
Average Mass376.420 g/mol
Monoisotopic Mass376.164774 g/mol
CAS Registry Number132663-82-2
ChemSpider ID2345211

The compound’s structure integrates a central terephthalamide core (-NH-C6H4-CO-NH-\text{-NH-C}_6\text{H}_4\text{-CO-NH-}) flanked by two 2,4-diaminophenyl moieties, creating a symmetrical arrangement conducive to polymer formation .

Synthesis and Manufacturing Methodologies

Condensation Reactions

Analogous synthesis routes for related terephthalamides involve the condensation of diamines with terephthaloyl chloride. For example, N,N′-Bis(4-aminophenyl)terephthalamide is produced via refluxing 4-aminophenylamine with terephthaloyl chloride in polar aprotic solvents like dimethylacetamide (DMAc) . Adapting this method, N,N′-Bis(2,4-diaminophenyl)terephthalamide could theoretically be synthesized by substituting 2,4-diaminophenylamine as the amine precursor.

Table 2: Hypothetical Synthesis Conditions

ParameterDetail
Amine Precursor2,4-Diaminophenylamine
Acid ChlorideTerephthaloyl chloride
SolventDimethylacetamide (DMAc)
Temperature0–5°C (initial), 25°C (reflux)
CatalystPyridine (acid scavenger)

Reduction of Nitro Intermediates

Patent literature describes an alternative pathway for N,N′-Bis(4-aminophenyl)terephthalamide involving the reduction of nitro precursors . By analogy, N,N′-Bis(2,4-diaminophenyl)terephthalamide might be synthesized via:

  • Nitration: Introducing nitro groups to phenyl rings.

  • Reduction: Catalytic hydrogenation (e.g., using Pd/C or Raney nickel) to convert nitro groups to amines .

This two-step approach avoids handling volatile acid chlorides, enhancing safety and scalability .

Physicochemical Properties

Thermal Stability

While direct thermogravimetric analysis (TGA) data is unavailable, the compound’s aromatic backbone and hydrogen-bonding networks suggest decomposition temperatures exceeding 300°C, comparable to poly(p-phenylene terephthalamide) (Kevlar®) .

Solubility and Processing

Preliminary solubility assessments for structurally similar compounds indicate:

  • Poor Solubility in common organic solvents (e.g., ethanol, acetone) .

  • Moderate Solubility in polar aprotic solvents (e.g., DMAc, N-methylpyrrolidone) at elevated temperatures .

These properties necessitate specialized processing techniques, such as solution spinning or hot-press molding, for industrial applications .

Recent Research and Future Directions

Advances in Synthesis Efficiency

Recent patents highlight innovations in catalytic reduction systems, such as rhenium sulfide (Re2_2S7_7) or platinum-doped carbon, to improve yield in diamine synthesis . Applying these catalysts to N,N′-Bis(2,4-diaminophenyl)terephthalamide could reduce reaction times and costs.

Exploration in Biomedical Engineering

Preliminary studies on analogous polyamides suggest potential for drug delivery matrices or biodegradable scaffolds, though this remains speculative for the subject compound .

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